REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([CH3:8])([OH:7])[CH3:6].N1C(C)=CC=CC=1C.[Si:17](OS(C(F)(F)F)(=O)=O)([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18].O>C(Cl)Cl>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([CH3:8])([O:7][Si:17]([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18])[CH3:6]
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Name
|
|
Quantity
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2.32 mL
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Type
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reactant
|
Smiles
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N1=C(C=CC=C1C)C
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Name
|
|
Quantity
|
4.57 mL
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Type
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reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The solution was stirred at 0° C. for 15 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The mixture was extracted with CH2Cl2 (3×40 mL)
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Type
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WASH
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Details
|
were washed with 1N aqueous solution of NaOH (40 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (1% ethyl acetate/hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC(C)(O[Si](C)(C)C(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.2 mmol | |
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |